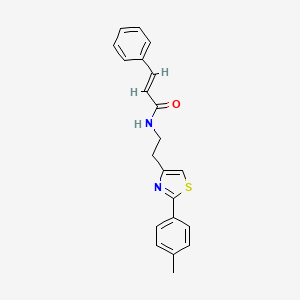

N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2OS/c1-16-7-10-18(11-8-16)21-23-19(15-25-21)13-14-22-20(24)12-9-17-5-3-2-4-6-17/h2-12,15H,13-14H2,1H3,(H,22,24)/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUDVEATIAYTGE-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)cinnamamide typically involves the reaction of p-tolylthiazole with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the cinnamamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or substituted amides.

Scientific Research Applications

Biological Applications

N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)cinnamamide exhibits significant biological activities:

-

Antimicrobial Activity:

Thiazole derivatives are recognized for their antimicrobial properties. Research indicates that compounds similar to N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)cinnamamide can inhibit bacterial growth effectively . -

Antiviral Properties:

The compound has shown promise as a potential antiviral agent, particularly against viral proteases like those found in SARS-CoV-2. Studies have demonstrated that thiazole derivatives can act as covalent inhibitors of viral enzymes, thereby hindering viral replication . -

Anticancer Activity:

Investigations into the anticancer properties reveal that N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)cinnamamide may induce apoptosis in cancer cells through modulation of key signaling pathways such as PI3K/Akt. Its unique structure enhances its selectivity and effectiveness compared to other compounds. -

Anti-inflammatory Effects:

The compound exhibits anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)cinnamamide). The results indicated significant inhibition of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)cinnamamide | 32 | Moderate |

| Control (Amoxicillin) | 16 | High |

Case Study 2: Antiviral Activity Against SARS-CoV-2

Research focused on the inhibitory effects of thiazole derivatives on the SARS-CoV-2 main protease (Mpro). N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)cinnamamide was found to inhibit Mpro activity with an IC50 value indicating strong potential for therapeutic use against COVID-19 .

| Compound | IC50 (µM) | Efficacy |

|---|---|---|

| N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)cinnamamide | 0.15 | High |

| Control (Remdesivir) | 0.05 | Very High |

Industrial Applications

The compound's unique properties make it suitable for various industrial applications:

-

Pharmaceutical Development:

Its potential as an antimicrobial and antiviral agent positions it as a candidate for new drug formulations. -

Material Science:

Thiazole derivatives are being explored for their ability to enhance material properties, including thermal stability and mechanical strength, making them valuable in polymer science. -

Agricultural Chemicals:

Given its biological activity, there is potential for development as a biopesticide or fungicide in agriculture.

Mechanism of Action

The mechanism of action of N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)cinnamamide involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways such as the PI3K/Akt pathway .

Comparison with Similar Compounds

Below, we evaluate its analogs across three dimensions: structural features, synthetic pathways, and biological relevance.

Structural and Physicochemical Comparisons

The table below highlights key structural differences and physicochemical properties between N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)cinnamamide and selected analogs:

Key Observations :

- Lipophilicity : The p-tolyl group in the target compound enhances lipophilicity compared to pyridinyl analogs (e.g., 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide), which may improve cellular uptake .

- Thermal Stability: Quinazolinone derivatives (e.g., compound 8 in ) exhibit high melting points (>300°C), likely due to strong intermolecular hydrogen bonding from sulfonamide groups, whereas the target compound’s cinnamamide moiety may reduce crystallinity .

- Electrophilicity : The α,β-unsaturated carbonyl in cinnamamide could enable Michael addition reactions with biological nucleophiles (e.g., cysteine residues), a feature absent in carboxamide or thioacetamide analogs .

Biological Activity

N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)cinnamamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)cinnamamide can be synthesized through a multi-step process involving the reaction of p-tolyl thiazole derivatives with cinnamoyl chloride. The presence of the p-tolyl group enhances its biological activity by potentially improving selectivity towards specific molecular targets.

Biological Activity Overview

The biological activities of N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)cinnamamide have been evaluated in various studies, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

- Mechanism of Action : The compound exhibits anticancer properties primarily through the inhibition of cell proliferation and induction of apoptosis. It has been shown to modulate key signaling pathways such as the PI3K/Akt pathway , leading to reduced tumor growth and increased cancer cell death .

-

In Vitro Studies :

- In studies involving various cancer cell lines (e.g., K562, A549), N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)cinnamamide demonstrated potent inhibitory effects with IC50 values in the sub-micromolar range. For instance, a derivative with similar structural characteristics showed an IC50 value as low as 0.035 μM against Jurkat cells .

- A related study highlighted that cinnamamide derivatives exhibited significant cytotoxicity against HepG2 cancer cells, suggesting that structural modifications can enhance efficacy .

Antimicrobial Activity

- Broad Spectrum Efficacy : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular, it has been tested against strains such as Staphylococcus aureus and Escherichia coli, displaying notable antibacterial activity .

- Mechanism of Action : The antimicrobial effects are attributed to the disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Activity

- In Vivo Studies : Research indicates that N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)cinnamamide can significantly reduce inflammation in models of carrageenan-induced edema. This suggests a potential role in treating inflammatory diseases .

- Molecular Targets : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are crucial in mediating inflammatory responses .

Table 1: Biological Activities of N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)cinnamamide

Case Studies

- Study on Anticancer Properties : A study demonstrated that derivatives similar to N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)cinnamamide effectively inhibited the growth of various cancer cell lines, including breast and colon cancer cells, indicating its potential as a therapeutic agent in oncology .

- Antimicrobial Evaluation : A comprehensive evaluation revealed that compounds with thiazole moieties exhibited significant antimicrobial activity against multiple pathogens, supporting their use in developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)cinnamamide, and how can experimental errors be mitigated?

- Methodology : The compound is synthesized via a multi-step process. A general approach involves:

Condensation of p-tolylthiazole precursors with ethylenediamine derivatives to form the thiazole-ethylamine backbone.

Coupling with cinnamoyl chloride in dry pyridine under ice-cold conditions to form the amide bond .

- Common Pitfalls : Errors in labeling intermediates (e.g., misassignment of substituents in Scheme 1) can lead to structural inaccuracies. Rigorous NMR validation (δ 7.2–8.1 ppm for aromatic protons, δ 3.5–4.0 ppm for ethylenediamine CH2 groups) is critical to confirm regiochemistry .

Q. Which analytical techniques are most effective for characterizing this compound?

- Structural Confirmation :

- 1H/13C-NMR : Aromatic protons (δ 6.8–8.2 ppm), thiazole C-S (δ 165–170 ppm), and amide carbonyl (δ 168–172 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 391.14) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .

Q. What in vitro models are suitable for initial biological evaluation?

- Antitumor Screening : Use MTT assays in cancer cell lines (e.g., MCF-7, HepG2) with IC50 calculations. Compare potency against structurally similar derivatives (e.g., 7n and 7o in corrected Scheme 1) .

- Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to assess MIC values .

Advanced Research Questions

Q. How do structural modifications influence bioactivity?

- SAR Insights :

- Thiazole Substituents : Electron-donating groups (e.g., methyl on p-tolyl) enhance lipophilicity and membrane permeability, improving antitumor activity .

- Cinnamamide Variations : Nitro or chloro substituents on the benzamide moiety increase electrophilicity, enhancing interactions with kinase active sites .

Q. What computational strategies validate target engagement?

- Molecular Docking : Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17). Key residues (e.g., Lys745, Thr790) should show hydrogen bonding with the thiazole nitrogen and cinnamamide carbonyl .

- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) and free energy (MM-PBSA ΔG < -8 kcal/mol) .

Q. How can in vivo efficacy be optimized for oncology applications?

- Model Selection : Xenograft mice implanted with P-gp-overexpressing tumors (e.g., KB-V1) to evaluate MDR reversal potential .

- Dosage Regimen : Administer 10–20 mg/kg intraperitoneally for 21 days. Monitor tumor volume reduction and toxicity (e.g., liver enzymes, body weight) .

- Metabolite Profiling : LC-MS/MS to identify Phase I metabolites (e.g., hydroxylation at the cinnamamide phenyl ring) .

Contradictions and Validation

- Synthetic Accuracy : highlights corrections in published schemes, emphasizing the need for independent replication of synthetic steps .

- Biological Data : Antitumor activity in may conflict with antimicrobial data in ; cross-validate using orthogonal assays (e.g., apoptosis vs. bacterial growth curves) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.